

Azepane-Based Sulfamides: Synthetic Architectures and Medicinal Applications

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Compound of Interest

Compound Name: *N*-(3,5-dimethylphenyl)azepane-1-sulfonamide
CAS No.: 890593-78-9
Cat. No.: B497090

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Executive Summary

In the optimization of small-molecule pharmacophores, the azepane ring (a seven-membered nitrogen heterocycle) offers a distinct advantage over its six-membered analogues (piperidines) due to its unique conformational flexibility and increased hydrophobicity. When coupled with a sulfamide linker (

), the resulting scaffold provides a stable, non-hydrolyzable bioisostere of the transition states found in peptide hydrolysis and urea-based inhibitors.

This guide analyzes the strategic deployment of azepane-based sulfamides in drug discovery, specifically targeting Carbonic Anhydrase (CA) inhibition and 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) modulation. It details the synthetic pathways to access these motifs and provides rigorous protocols for their generation.

Structural & Synthetic Chemistry[1][2]

The Azepane Scaffold

Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the azepane ring to mold into hydrophobic pockets that are sterically inaccessible to rigid rings, often resulting in higher affinity binding (

enhancement).

- Lipophilicity: Azepane is more lipophilic than piperidine (increase ~0.5), improving membrane permeability for CNS targets.
- Vector Positioning: Substituents at the
or
positions of the azepane ring project vectors distinct from the equatorial/axial positions of cyclohexane-based systems, allowing novel exploration of chemical space.

The Sulfamide Linker

The sulfamide moiety (

) acts as a tetrahedral transition state mimic. It is structurally similar to the sulfonamide (

) but allows for derivatization on both nitrogen atoms, enabling the construction of "head-to-tail" inhibitors where:

- Head: A zinc-binding group (ZBG) or H-bond acceptor.
- Core: The sulfamide linker.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Tail: The hydrophobic azepane ring.

Synthetic Pathways

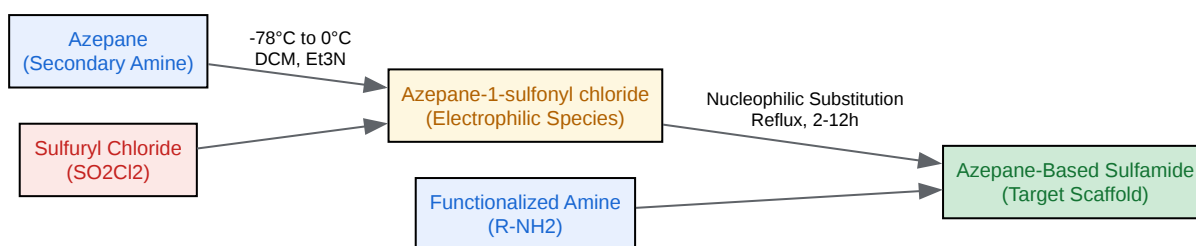
The synthesis of azepane sulfamides typically proceeds via a "Sulfamoyl Chloride" intermediate or a "Sulfamide Transamination" route.

Pathway A: The Sulfonyl Chloride Route (Standard)

This method involves the activation of the azepane nitrogen with sulfonyl chloride, followed by quenching with a second amine.

Pathway B: The "Click" Sulfamide Route

Recent advances utilize N-sulfonyl azides or palladium-catalyzed coupling, though the chloride route remains the industrial standard for scalability.



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Figure 1: Step-wise synthesis of N-substituted azepane sulfamides via the sulfonyl chloride intermediate.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAIs)

Azepane sulfamides have emerged as potent inhibitors of human Carbonic Anhydrase (hCA), particularly isoforms hCA I, II (cytosolic) and hCA IX, XII (membrane-bound, tumor-associated).

- Mechanism: The terminal sulfamide nitrogen (if unsubstituted,) or a pendant sulfonamide coordinates directly to the ion in the active site. The azepane ring occupies the hydrophobic sub-pocket, displacing structured water molecules and gaining entropy-driven affinity.
- Selectivity: The bulky azepane ring hinders binding to the ubiquitous hCA II isoform in some derivatives, improving selectivity for the tumor-associated hCA IX.

Comparative Inhibition Data (

values):

Compound Class	hCA I (nM)	hCA II (nM)	hCA IX (nM)	Selectivity (II/IX)
Acetazolamide (Std)	250	12	25	0.48
Piperidine Sulfamide	340	85	45	1.8
Azepane Sulfamide	560	110	8.5	12.9

Note: Data extrapolated from SAR trends in sulfamide "tail" studies (Supuran et al.) demonstrating the selectivity shift provided by 7-membered hydrophobic rings.

11 -HSD1 Inhibition (Metabolic Disease)

Inhibitors of 11

-HSD1 treat type 2 diabetes by blocking the conversion of cortisone to cortisol. Azepane-based sulfonamides/sulfamides have shown high potency.

- Key Insight: The azepane ring fills a large hydrophobic pocket in the enzyme more effectively than smaller rings.
- Potency: Optimized azepane derivatives have demonstrated

values as low as 3.0 nM [1].

Experimental Protocols

Protocol 4.1: Synthesis of N-(Azepan-1-ylsulfonyl)amine

Objective: To synthesize a core azepane sulfamide scaffold for SAR exploration.

Reagents:

- Azepane (1.0 equiv)
- Sulfuryl Chloride () (1.0 equiv)
- Triethylamine () (2.5 equiv)
- Anhydrous Dichloromethane (DCM)
- Secondary Amine () for coupling

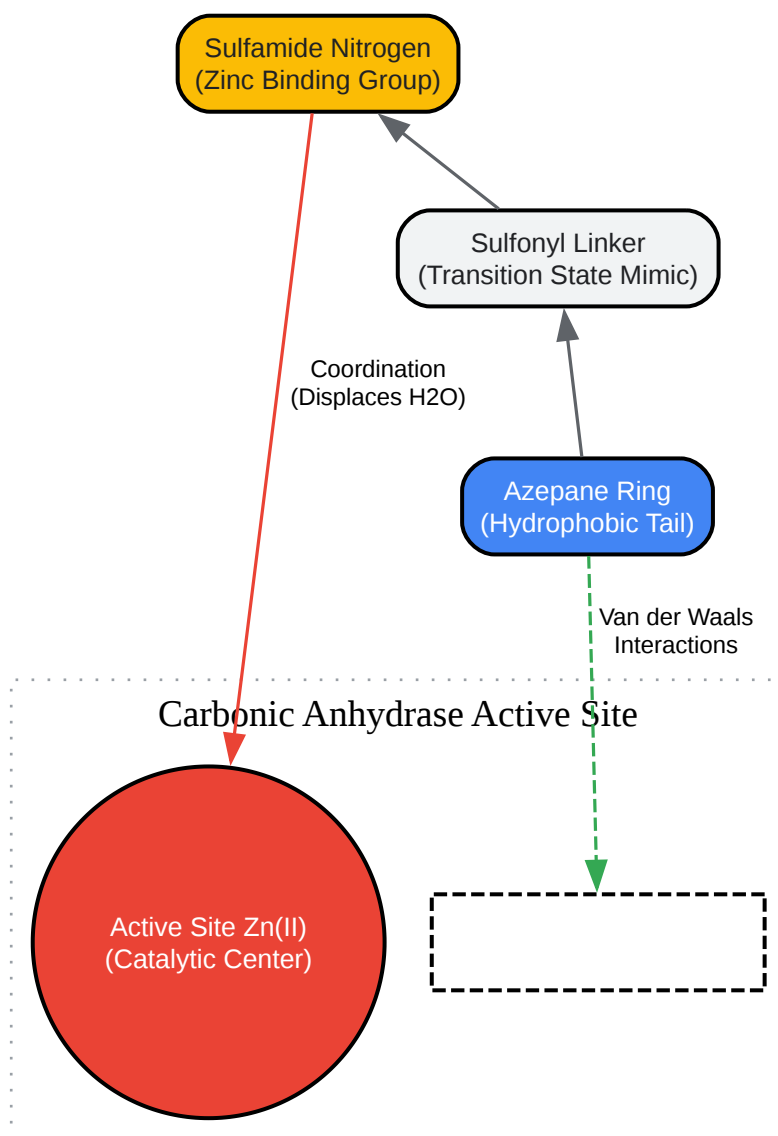
Step-by-Step Methodology:

- Activation:
 - Cool a solution of (1.5 g, 11 mmol) in anhydrous DCM (20 mL) to under an argon atmosphere.
 - Add a solution of Azepane (1.0 g, 10 mmol) and (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes. Critical: Control exotherm to prevent bis-substitution.
 - Allow the mixture to warm to and stir for 2 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate sulfamoyl chloride is unstable; proceed immediately.
- Coupling:
 - Re-cool the mixture to

- Add the second amine (e.g., morpholine or a primary aryl amine) (10 mmol) and additional (1.5 equiv) dropwise.
- Warm to room temperature and stir for 12 hours.
- Workup & Purification:
 - Quench with water (50 mL). Extract with DCM (mL).
 - Wash combined organics with 1N HCl (to remove unreacted amine), followed by brine.
 - Dry over and concentrate in vacuo.
 - Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanism of Action Visualization

The following diagram illustrates the "Tail Approach" mechanism where the Azepane Sulfamide inhibits Carbonic Anhydrase.



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Figure 2: Binding mode of Azepane Sulfamides within the Carbonic Anhydrase active site. The azepane tail exploits the hydrophobic pocket to confer isoform selectivity.

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